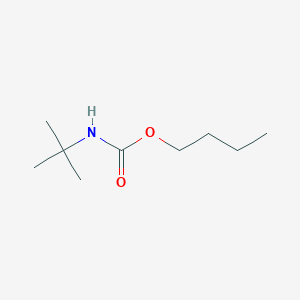

Butyl tert-butylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

22815-64-1 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

butyl N-tert-butylcarbamate |

InChI |

InChI=1S/C9H19NO2/c1-5-6-7-12-8(11)10-9(2,3)4/h5-7H2,1-4H3,(H,10,11) |

InChI Key |

LQELBWUBHZPYML-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Tert Butylcarbamate and Its Derivatives

Historical Context of tert-Butyl Carbamate (B1207046) Synthesis

Other multi-step historical procedures included the reaction of phenyl chloroformate with a tertiary alcohol in pyridine, followed by ammonolysis, or a four-step sequence starting from t-butyl ethyl oxalate. orgsyn.org These methods were generally inefficient and lacked the convenience required for widespread laboratory use, highlighting the need for simpler and safer synthetic routes. orgsyn.org The development of a one-step procedure was a significant advancement in the field. orgsyn.org

Modern Synthetic Routes to tert-Butyl Carbamate

Contemporary methods for synthesizing tert-butyl carbamates are characterized by their efficiency, mild reaction conditions, and high yields. These routes have become indispensable in various fields, including peptide synthesis and medicinal chemistry. semanticscholar.orgsmolecule.com

A significant breakthrough in the synthesis of tert-butyl carbamates was the development of a direct, one-step method. This procedure involves the reaction of tert-butyl alcohol with an inorganic cyanate, such as sodium cyanate, in the presence of a strong acid like trifluoroacetic acid. orgsyn.org The reaction is typically carried out in a solvent like benzene (B151609) at temperatures between 33-40°C. orgsyn.org This approach is substantially simpler, quicker, and safer than the older multi-step methods and provides good to excellent yields, generally ranging from 76-94%. orgsyn.org The convenience and efficiency of this method have made it a general and practical choice for preparing carbamates of tertiary alcohols. orgsyn.org

Table 1: Direct Synthesis of tert-Butyl Carbamate

| Reactants | Reagents | Solvent | Yield | Reference |

|---|

The most widely used reagent for the introduction of the Boc protecting group is di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) (Boc₂O). chemicalbook.com This method involves the reaction of an amine with Boc₂O to form the corresponding N-tert-butoxycarbonyl derivative. chemicalbook.comorganic-chemistry.org The reaction is versatile and can be conducted under various conditions, often in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com This approach is used for the N-Boc protection of a wide array of structurally diverse amines, including aliphatic, aromatic, and heterocyclic amines. niscair.res.in

Another sophisticated strategy involves a modified Curtius rearrangement. In this protocol, a carboxylic acid is treated with di-tert-butyl dicarbonate and sodium azide (B81097), which generates an acyl azide intermediate. organic-chemistry.orgorganic-chemistry.orgnih.gov This intermediate then undergoes a Curtius rearrangement to form an isocyanate, which is subsequently trapped by an alcohol to yield the desired tert-butyl carbamate. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is noted for its high yields and tolerance of various functional groups. organic-chemistry.org For instance, the reaction of 2-bromoethylamine (B90993) hydrobromide with di-tert-butyl dicarbonate in the presence of a base is a common method for producing tert-butyl N-(2-bromoethyl)carbamate, a useful reaction intermediate. google.com

To further improve efficiency and selectivity, various catalytic systems have been developed for N-tert-butoxycarbonylation reactions. These catalysts often allow for milder reaction conditions, shorter reaction times, and easier product purification.

Ionic liquids (ILs) have emerged as effective and recyclable catalysts for the synthesis of carbamates. organic-chemistry.orgionike.com Specifically, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines with Boc₂O, demonstrating excellent chemoselectivity. organic-chemistry.org The catalytic action is believed to involve the electrophilic activation of Boc₂O through hydrogen bond formation with the ionic liquid cation. organic-chemistry.orgsci-hub.se

Acid-functionalized ionic liquids have also been successfully employed as catalysts for the synthesis of carbamates from amines and dimethyl carbonate, achieving high yields and selectivity. ionike.com A key advantage of using ionic liquids is their ease of separation from the product and potential for recycling without significant loss of catalytic activity. ionike.comsci-hub.se DFT calculations suggest that the acidic proton of the imidazolium (B1220033) ionic liquid interacts with the oxygen of the carbonate, increasing its nucleophilicity and thereby catalyzing the reaction. sci-hub.seresearchgate.net

Table 2: Ionic Liquid-Catalyzed Carbamate Synthesis

| Ionic Liquid Type | Reactants | Key Finding | Reference |

|---|---|---|---|

| 1-Alkyl-3-methylimidazolium based | Amines, Boc₂O | Efficiently catalyzes N-tert-butoxycarbonylation with excellent chemoselectivity. | organic-chemistry.org |

| Acid functional ionic liquids | Amines, Dimethyl carbonate | High yields and selectivity; catalyst is stable, separable, and reusable. | ionike.com |

1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been identified as a highly effective solvent and catalyst for the chemoselective mono-N-Boc protection of various amines using di-tert-butyl dicarbonate. organic-chemistry.org The use of HFIP facilitates a simple and efficient reaction, and the solvent/catalyst can be readily recycled. organic-chemistry.org A significant advantage of this method is the absence of competitive side reactions, such as the formation of isocyanates or ureas. organic-chemistry.org While HFIP is also known for its ability to promote the cleavage (deprotection) of Boc groups under thermolytic conditions due to its high ionizing power and mild acidity (pKa = 9.3), its role as a medium for the initial protection step is notable for its efficiency and clean reaction profiles. organic-chemistry.orgtandfonline.comresearchgate.net

Stereoselective Synthesis of Butyl tert-butylcarbamate (B1260302) Derivatives

Diastereoselective Cycloaddition Reactions

The Staudinger ketene-imine cycloaddition reaction represents a powerful method for the diastereoselective synthesis of β-lactam derivatives bearing a tert-butyl carbamate group. nih.govmdpi.com This [2+2] cycloaddition has been shown to be highly diastereoselective, exclusively yielding cis-β-lactam products. nih.govmdpi.com

In one application, a series of novel β-lactams with an N-ethyl tert-butyl carbamate substituent were synthesized. nih.gov The process involves the initial formation of imines from the reaction of N-Boc protected ethylenediamine (B42938) and various substituted benzaldehydes. nih.gov Subsequent reaction of these imines with substituted acetyl chlorides in the presence of triethylamine (B128534) at low temperatures (-82 °C) afforded the target cis-β-lactams in moderate to good yields. nih.govmdpi.com The purification of these products is typically achieved through recrystallization. nih.gov This methodology provides a reliable route to stereochemically defined bicyclic structures incorporating the tert-butyl carbamate moiety. mdpi.com

Enantioselective Reductive Amination Pathways

Enantioselective reductive amination is a highly efficient one-step method for producing chiral amines, which can be applied to the synthesis of derivatives containing a tert-butyl carbamate group. d-nb.info Iridium-catalyzed direct asymmetric reductive amination (DARA) has proven effective for this purpose. d-nb.info This method can successfully couple ketones with amines, and importantly, the catalytic system tolerates various functional groups, including the N-Boc (tert-butyl carbamate) protecting group, providing the corresponding products in good yields and with excellent enantioselectivity. d-nb.info

Another approach involves the use of biocatalysts, specifically imine reductases (IREDs) or RedAms, for the enantioselective reduction of imines or for direct reductive amination of ketones. ugent.be While challenges exist, particularly with sterically demanding or electronically challenging substrates like α-trifluoromethyl ketones, these enzymatic methods offer a sustainable route to enantiopure amines. ugent.be For instance, research has explored the use of RedAms for the synthesis of α-mono- and difluorinated amines. ugent.be The success of these reductive amination strategies provides a versatile toolkit for accessing chiral intermediates that feature the tert-butyl carbamate structure, which are valuable in pharmaceutical and chemical research. d-nb.infougent.be

Practical Considerations in Scalable Synthesis of tert-Butyl Carbamate Intermediates

The large-scale synthesis of tert-butyl carbamate intermediates requires careful consideration of factors such as cost-effectiveness, safety, yield, purity, and environmental impact. researchgate.netresearchgate.netnih.gov Process development often focuses on optimizing reaction conditions, minimizing the use of hazardous or expensive reagents, and streamlining purification procedures. acs.org

A key aspect of scalable synthesis is the selection of robust and safe chemical transformations. For example, in the synthesis of a key intermediate for a lymphocyte function-associated antigen 1 inhibitor, a continuous flow Curtius rearrangement was developed for the synthesis of a p-methoxybenzyl (PMB) carbamate, which was successfully executed on a 40 kg scale. researchgate.net This approach offered a safe and efficient process with a high material throughput. researchgate.net

The use of less expensive and hazardous reagents is also a critical factor. An efficient process for synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, an important pharmacological intermediate, was developed using an inexpensive potassium permanganate (B83412) (KMnO₄) mediated oxidative cleavage as a key step, demonstrating a cost-effective and high-yielding route suitable for kilogram-scale manufacturing. researchgate.net

Mechanistic Investigations of Butyl Tert Butylcarbamate Transformations

Deprotection Mechanisms of the tert-Butoxycarbonyl Group

The removal of the Boc group is fundamentally a carbamate (B1207046) hydrolysis reaction carried out in an acidic environment. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in solvents like methanol, ethyl acetate (B1210297), or dioxane are commonly employed to effect this transformation. nih.govfishersci.co.ukwikipedia.org The mechanism is initiated by protonation of the carbamate, which leads to subsequent fragmentation. researchgate.net

Acid-Catalyzed Cleavage Pathways

The acid-catalyzed cleavage of the Boc group is a cornerstone of peptide synthesis and general organic chemistry, providing a reliable method for amine deprotection. The pathway involves protonation, fragmentation to form a stable carbocation and a carbamic acid intermediate, followed by rapid decarboxylation. jk-sci.comcommonorganicchemistry.com

The initial and critical step in the acid-catalyzed deprotection of tert-butylcarbamates is protonation. The specific site of protonation and the associated energetics are highly dependent on the reaction medium.

Gas Phase: Computational studies on the structures of tert-butylcarbamate (B1260302) ions in the gas phase have shown that the carbonyl group is the preferred site for protonation. nih.gov

Solution: In contrast, when in a methanol solution, protonation is more favorably directed to the carbamate nitrogen atom. nih.gov For more complex tert-butylcarbamates, protonation can occur at both amide and carbamate carbonyl groups, with the resulting ions being stabilized by intramolecular hydrogen bonding, which is in turn affected by solvation. nih.gov

| Phase | Preferred Protonation Site | Reference |

|---|---|---|

| Gas Phase | Carbonyl Group | nih.gov |

| Methanol Solution | Carbamate Nitrogen Atom | nih.gov |

Following protonation, the C-O bond of the tert-butyl group cleaves, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. jk-sci.comcommonorganicchemistry.comtotal-synthesis.com This cleavage is a key feature of the deprotection mechanism. organic-chemistry.org

The resultant tert-butyl cation is a reactive intermediate that can follow several pathways:

Deprotonation: It can lose a proton to form isobutylene (B52900) gas. commonorganicchemistry.comacsgcipr.org

Quenching: The cation can be trapped by suitable nucleophilic scavengers, such as anisole or thioanisole. wikipedia.org This is particularly important in syntheses involving substrates with nucleophilic sites (e.g., thiols, electron-rich aromatic rings) that could otherwise be alkylated by the tert-butyl cation, leading to undesirable by-products. wikipedia.orgacsgcipr.org

Reaction with Counter-ions: It may react with halides or sulfonates from the acid, which can generate potential genotoxic impurities. acsgcipr.org

Polymerization: The cation can also initiate polymerization to form isobutylene oligomers. commonorganicchemistry.com

The carbamic acid intermediate formed upon the departure of the tert-butyl cation is inherently unstable. wikipedia.orgcommonorganicchemistry.com It rapidly undergoes decarboxylation, releasing carbon dioxide gas and the free amine, which is then typically protonated under the acidic reaction conditions to form an ammonium (B1175870) salt. jk-sci.comcommonorganicchemistry.com

Kinetic studies on the gas-phase elimination of tert-butyl carbamate show that the reaction is unimolecular and follows a first-order rate law. usfq.edu.ec The process involves the formation of isobutene and the corresponding carbamic acid in the rate-determining step, after which the carbamic acid intermediate quickly decarboxylates. usfq.edu.ec Further studies on the kinetics of HCl-catalyzed deprotection in a toluene and propan-2-ol mixture revealed a second-order dependence on the HCl concentration. nih.gov This observation has been rationalized mechanistically as a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. nih.gov

Computational Studies of Deprotection Reaction Pathways

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the deprotection of the Boc group. These studies allow for the mapping of potential energy surfaces and the characterization of transition states and intermediates that may be difficult to observe experimentally.

The potential energy surfaces (PES) for reactions involving carbamates have been explored using various levels of theory to provide detailed mechanistic insights. nih.gov

M06-2X: This density functional theory (DFT) method has been successfully employed to explore the potential energy surfaces of complex organic reactions, providing valuable information about reaction pathways and intermediates. d-nb.inforesearchgate.net

MP2 and CCSD(T): For achieving benchmark quality energies, Møller–Plesset second-order perturbation theory (MP2) is often used, with corrections from coupled-cluster with single-, double-, and perturbative triple excitations (CCSD(T)). nih.govresearchgate.net These high-level calculations are crucial for accurately determining the relative energies of isomers and transition states. nih.gov While the correction to the binding energy can be sensitive to the basis set size, its effect on the relative energy of isomers is remarkably consistent. nih.gov

Explicitly Correlated Methods (F12): To approach the complete basis set (CBS) limit and obtain highly accurate energies for larger molecules, explicitly correlated methods like MP2-F12 and CCSD(T)-F12 are utilized. nih.govarxiv.orgnih.gov Benchmark ab initio mapping of potential energy surfaces often involves augmenting CCSD(T)-F12b energies with various corrections to achieve unprecedented accuracy. nih.gov The use of these methods enables the routine treatment of systems with dozens of atoms at the CCSD(T)(F12) level, providing near CBS accuracy. nih.gov

Transition State Characterization and Activation Energy Calculations

The transformation of protonated tert-butylcarbamates involves distinct transition states (TS) as the molecule proceeds along a potential energy surface toward dissociation. Computational studies have been instrumental in characterizing these transient structures and calculating their associated energy barriers. For the elimination of isobutylene from a protonated coumarin-diamine linker-t-butylcarbamate conjugate, two primary pathways have been investigated.

One pathway involves the migration of a t-butyl hydrogen atom to the carbamate carbonyl group. The transition state for this step features a nearly complete cleavage of the t-butyl C-O bond. This leads to the formation of an ion-molecule complex. The subsequent loss of carbon dioxide requires further proton migrations that must overcome additional energy barriers nih.gov.

Another pathway involves an initial transfer of a t-butyl hydrogen atom to the carbamate oxygen atom. The pertinent transition state (TS3) for this process also shows an almost complete cleavage of the t-butyl C—O bond, leading to an ion-molecule complex nih.gov. The calculated relative energies for intermediates and transition states in the dissociation of a model protonated tert-butylcarbamate conjugate highlight the energy requirements for these transformations. For instance, the transition state for the t-butyl hydrogen transfer to the carbamate oxygen (TS3) was calculated to have a relative energy of 132 kJ mol⁻¹ nih.gov. A separate study on the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides, a related transformation, found that the activation energy needed to achieve the transition state structure varied with the halide, for example, 59.35 kJ/mol for the HCl-catalyzed process unirioja.es.

Table 1: Calculated Relative Energies for Intermediates and Transition States in the Dissociation of a Protonated tert-Butylcarbamate Conjugate Data sourced from computational investigations of fragmentation pathways.

| Species | Relative Energy (kJ mol⁻¹) |

| Precursor Ion (3a⁺) | 0 |

| Ion-Molecule Complex (3aa⁺) | 112 |

| Ion-Molecule Complex (3ba⁺) | 84 |

| Transition State (TS3) | 132 |

| Transition State (TS4) | 132 |

| Product Ion Complex (3ae⁺) | -57 |

| Thermochemical Threshold for i-C₄H₈ loss | 142 |

| Note: Energies are relative to the most stable precursor ion (3a⁺). Data adapted from studies on a coumarin-diamine linker-t-butylcarbamate conjugate nih.gov. |

Reaction Kinetics of Butyl tert-butylcarbamate Elimination Processes

Gas-Phase Elimination Kinetics and Arrhenius Parameters

The thermal decomposition of this compound in the gas phase has been shown to be a homogeneous, unimolecular reaction that adheres to a first-order rate law usfq.edu.ec. These studies, conducted in a static reaction system, reveal that the primary rate-determining step is the elimination of isobutene, which forms a carbamic acid intermediate. This intermediate subsequently undergoes rapid decarboxylation usfq.edu.ec.

The kinetics of this elimination were investigated over a temperature range of 200-280°C. The temperature dependence of the rate coefficients is described by the Arrhenius equation usfq.edu.ec.

Arrhenius Equation for tert-Butyl Carbamate Gas-Phase Elimination: log k₁ (s⁻¹) = (13.02 ± 0.46) - (161.6 ± 4.7) kJ/mol / (2.303 RT) usfq.edu.ec

This equation provides the key Arrhenius parameters: the pre-exponential factor (A) and the activation energy (Ea).

Table 2: Arrhenius Parameters for the Gas-Phase Elimination of tert-Butyl Carbamate Experimental data from studies conducted between 200-280°C.

| Parameter | Value | Unit |

| Pre-exponential factor (log A) | 13.02 ± 0.46 | s⁻¹ |

| Activation Energy (Ea) | 161.6 ± 4.7 | kJ/mol |

| Source: Experimental kinetic study of gas-phase elimination usfq.edu.ec. |

Kinetic Isotope Effect Studies for Rate-Limiting Step Determination

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step of a reaction wikipedia.org. This effect arises from the change in reaction rate when an atom in the reactants is replaced by one of its isotopes, with the heavier isotope generally leading to a slower reaction rate due to differences in vibrational frequencies wikipedia.org.

In the context of this compound transformations, KIE studies can differentiate between potential mechanisms. For example, in the elimination reaction, if the C-H bond cleavage in the tert-butyl group is part of the rate-determining step, substituting hydrogen with deuterium (B1214612) at that position would result in a primary KIE (a significant decrease in the reaction rate). The presence of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting nih.gov. While specific KIE studies on this compound were not found in the provided search results, the principles are widely applied in similar chemical systems, such as gas-phase Sₙ2 and E2 reactions, to distinguish between competing pathways nih.gov.

Gas-Phase Ion Chemistry and Fragmentation Pathways of tert-Butylcarbamate Ions

Dissociation Mechanisms via Isobutylene and Carbon Dioxide Elimination

In the gas phase, particularly under mass spectrometry conditions, protonated ions of tert-butylcarbamate and its derivatives undergo characteristic fragmentation. The primary and diagnostically important dissociation pathway is the sequential elimination of isobutylene (2-methylpropene, i-C₄H₈) and carbon dioxide (CO₂) nih.govdoaj.org. This corresponds to a combined neutral loss of 100 Da nih.gov.

Experimental and computational studies have shown that this fragmentation occurs in two distinct steps. Energy-resolved collision-induced dissociation experiments confirm separate energy thresholds for the loss of isobutylene and the subsequent loss of CO₂ nih.gov.

The proposed mechanism for isobutylene elimination involves the cleavage of the t-butyl C-O bond accompanied by the transfer of a hydrogen atom from the t-butyl group to the carbamate moiety. Computational analysis suggests a kinetic preference for the migration of a t-butyl hydrogen to the carbamate carbonyl oxygen nih.gov. This leads to the formation of an intermediate ion-molecule complex, which then expels a neutral isobutylene molecule nih.gov. The subsequent loss of CO₂ requires further proton migrations within the remaining ion, which must overcome additional energy barriers nih.gov. Under electrospray ionization collision-induced dissociation (ESI-CID) conditions, the main product ions are formed by the loss of C₄H₈, followed by the further loss of CO₂ doaj.org.

Energy-Resolved Collision-Induced Dissociation (CID) Studies

Collision-induced dissociation (CID) is a mass spectrometry technique used to fragment selected ions in the gas phase by colliding them with neutral molecules like helium, nitrogen, or argon. wikipedia.org In this process, some of the ion's kinetic energy is converted into internal energy, leading to bond breakage and the formation of smaller fragment ions. wikipedia.org

For protonated this compound and related N-Boc (tert-butoxycarbonyl) protected amines, a primary and diagnostically important fragmentation pathway observed under ESI-CID conditions is the sequential elimination of isobutylene (i-C₄H₈) and carbon dioxide (CO₂). nih.govdoaj.org This corresponds to a characteristic combined neutral loss of 100 Da. nih.gov

Energy-resolved CID studies, where fragmentation is observed as a function of collision energy, have been instrumental in elucidating the mechanism of this transformation. These experiments have demonstrated that the elimination of isobutylene and carbon dioxide occur in two distinct steps with separate energy thresholds. nih.gov Computational analysis of the potential energy surface supports these experimental findings, indicating a kinetic preference for a specific reaction pathway. The favored mechanism involves the migration of a hydrogen atom from the tert-butyl group to the carbamate carbonyl oxygen. nih.gov This initial step overcomes a specific energy barrier and results in the loss of isobutylene.

The subsequent loss of CO₂ from the resulting intermediate requires additional proton migrations, which must surmount further, higher energy barriers. nih.gov This two-step process has been confirmed through both experimental data and theoretical calculations. nih.gov

The table below summarizes the key dissociation steps and associated energy values for a model protonated tert-butylcarbamate conjugate studied through energy-resolved CID.

| Dissociation Step | Product Ion | Description | Estimated Critical Energy (E_TS) |

| Step 1 | [M+H - C₄H₈]⁺ | Elimination of isobutylene following a t-butyl hydrogen migration to the carbamate carbonyl. | 104–180 kJ/mol |

| Step 2 | [M+H - C₄H₈ - CO₂]⁺ | Subsequent loss of carbon dioxide from the intermediate ion. | Higher than Step 1 |

Data derived from experimental and computational studies on a coumarin-diamine linker-t-butylcarbamate conjugate, serving as a model for this compound behavior. nih.gov

Intramolecular Hydrogen Bonding Influences on Ion Stabilization

The site of protonation and the stability of the resulting ion are critical factors in determining the fragmentation pathways of molecules like this compound in the gas phase. For simple t-butylcarbamates, the preferred site of protonation in the gas phase is the carbonyl oxygen atom. nih.gov However, in more complex molecules containing multiple potential protonation sites, such as other amide or amine groups, the situation is more nuanced.

In these larger, more complex carbamates, protonation can occur at various amide and carbamate carbonyl groups. The resulting protonated ions are often stabilized by the formation of intramolecular hydrogen bonds. nih.gov This stabilization is a significant factor in the gas-phase chemistry of these ions and can be influenced by the degree of solvation. nih.gov

The formation of an intramolecular hydrogen bond can pre-organize the ion into a specific conformation that may favor or hinder certain fragmentation pathways. By delocalizing the charge and stabilizing the precursor ion, a higher collision energy may be required to induce fragmentation. The strength and presence of these hydrogen bonds can therefore affect the appearance of the CID spectrum. Computational studies have shown that the structures of protonated complex t-butylcarbamates are significantly influenced by these internal non-covalent interactions. nih.gov

The table below outlines the key aspects of ion stabilization through protonation and hydrogen bonding.

| Feature | Description | Influence on Ion |

| Protonation Site | In the gas phase, the carbonyl oxygen of the carbamate is the preferred site for simple molecules. nih.gov | Determines the initial charge location and subsequent fragmentation cascades. |

| Intramolecular H-Bonding | Occurs in more complex carbamates, stabilizing the protonated ion. nih.gov | Increases the stability of the precursor ion, potentially raising the energy required for dissociation. |

| Solvation Effects | The presence of solvent molecules can affect the strength and formation of intramolecular hydrogen bonds. nih.gov | Can alter the preferred gas-phase conformation and ion stability. |

Advanced Synthetic Applications of Butyl Tert Butylcarbamate in Organic Chemistry

Utility as a Versatile Amine Protecting Group in Multi-Step Organic Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most common carbamate (B1207046) protecting groups for amines, essential in multi-step syntheses such as peptide synthesis. masterorganicchemistry.comresearchgate.net Butyl tert-butylcarbamate (B1260302) serves as a precursor or is conceptually related to the introduction of the Boc group, which shields the nucleophilic and basic nature of amines, preventing unwanted side reactions. masterorganicchemistry.comnih.gov The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemistrysteps.com

A key advantage of the Boc group is its stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases. organic-chemistry.org This stability allows for chemical modifications on other parts of a complex molecule without affecting the protected amine. nih.gov However, the Boc group can be readily removed under specific, mild acidic conditions, most commonly with trifluoroacetic acid (TFA), which liberates the free amine, carbon dioxide, and tert-butyl alcohol. masterorganicchemistry.comchemistrysteps.com This orthogonal deprotection strategy, where different protecting groups can be removed under distinct conditions (e.g., acid-labile Boc vs. base-labile Fmoc), is a cornerstone of modern complex molecule synthesis. masterorganicchemistry.comorganic-chemistry.org The cleavage is facilitated by the formation of a stable tert-butyl cation. chemistrysteps.comacsgcipr.org

Catalytic Functionalization Reactions Involving tert-Butyl Carbamate

Beyond its role in protection, tert-butyl carbamate is an active participant in various transition metal-catalyzed reactions, enabling the formation of complex nitrogen-containing molecules.

A significant application of tert-butyl carbamate is in the palladium-catalyzed synthesis of N-Boc-protected anilines from aryl bromides. nih.govacs.org This transformation provides a direct route to protected anilines, which are valuable intermediates in medicinal chemistry. acs.org For the first time, this amidation has been successfully conducted at room temperature (17–22 °C), offering a milder alternative to previous methods that required elevated temperatures. nih.govfigshare.comacs.org

The reaction employs a catalyst system comprising Pd₂(dba)₃·CHCl₃ (tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct) and a monodentate ligand, tert-butyl X-Phos. nih.govfigshare.com The use of sodium tert-butoxide as the base is critical for the success of the reaction, which achieves yields ranging from 43% to 83%. nih.govacs.org This method is effective for a range of aryl and heteroaryl chlorides and bromides. organic-chemistry.org The sterically hindered biaryl phosphine ligands are believed to prevent catalyst deactivation, contributing to the reaction's efficiency. organic-chemistry.org

Table 1: Palladium-Catalyzed Amidation of Aryl Bromides with tert-Butyl Carbamate

| Catalyst / Ligand | Base | Temperature | Yield Range | Reference |

| Pd₂(dba)₃·CHCl₃ / tert-butyl X-Phos | Sodium tert-butoxide | Room Temp (17-22 °C) | 43-83% | nih.gov, figshare.com |

Tert-butyl benzoyloxycarbamates have been utilized as substrates in rhodium(III)-catalyzed C(sp²)-H activation and annulation reactions. nih.govacs.org This methodology provides a one-pot, regio- and stereoselective synthesis of alkynylated isocoumarins and bis-isocoumarins by reacting the carbamate with 1,3-diynes. nih.govchemrxiv.orgchemrxiv.org Such scaffolds are present in various natural products and drug molecules. acs.org

The optimized reaction conditions involve the use of a [Cp*RhCl₂]₂ catalyst with a silver salt additive, typically AgOAc, in a solvent like trifluoroethanol (TFE) at 60 °C. chemrxiv.orgacs.org The protocol is compatible with a wide array of functional groups on the benzoyloxycarbamate, including both electron-donating and electron-withdrawing substituents, affording products in good to excellent yields (51-85%). acs.orgacs.org Mechanistic studies suggest the reaction proceeds through the formation of a rhodacyclic intermediate after cyclometalation, followed by coordination and insertion of the 1,3-diyne. chemrxiv.org

Table 2: Rhodium-Catalyzed Annulation of tert-Butyl Benzoyloxycarbamates

| Catalyst | Additive | Solvent | Temperature | Key Products | Reference |

| [Cp*RhCl₂]₂ | AgOAc | TFE | 60 °C | Alkynylated Isocoumarins, Bis-isocoumarins | chemrxiv.org, acs.org |

A novel method for synthesizing cyclic carbamates involves the cobalt-catalyzed dealkylative cyclization of alkenyl carbamates. chemrxiv.org Cyclic carbamates are important structural motifs found in numerous pharmaceuticals, such as the antibiotic linezolid. chemrxiv.org In screening various carbamate structures for this transformation, tert-butyl carbamate derivatives were found to provide the best results for producing oxazolidinone products. chemrxiv.org

The reaction proceeds via a Transition Metal-Hydrogen Atom Transfer (TM-HAT) and Radical-Polar Crossover (RPC) mechanism. A cobalt-Schiff base catalyst facilitates the formation of a cationic alkylcobalt(IV) intermediate, which undergoes intramolecular cyclization. chemrxiv.org Subsequent dealkylation by a base, 2,4,6-collidine, yields the final cyclic carbamate product. This method is notable for its functional-group tolerance and its ability to form not only common five- and six-membered rings but also medium-sized seven- and eight-membered rings. chemrxiv.org

Butyl tert-butylcarbamate as a Nucleophilic Reagent in Cascade Processes

In certain contexts, the tert-butyl carbamate motif can act as a nucleophile, initiating cascade reactions that rapidly build molecular complexity.

A recently developed cascade synthesis utilizes tert-butyl carbonate as an effective nucleophile for epoxide ring-opening, leading to the efficient production of 5-(hydroxymethyl)oxazolidin-2-ones. acs.orgnih.gov These products are critical intermediates in medicinal chemistry, including for the synthesis of linezolid. nih.govjove.com

The proposed mechanism involves the stabilization of the tert-butyl carbonate nucleophile by an ammonium (B1175870) ion, which prevents its decomposition. acs.org The stabilized carbonate then performs a nucleophilic attack on the epoxide, opening the ring. This is followed by an intramolecular acyl substitution (cyclization) to form the final oxazolidinone product. acs.org The reaction is highly efficient, particularly for substrates with electron-withdrawing groups on the aryl ring, and demonstrates a novel synthetic utility for the tert-butyl carbonate/carbamate species in cascade processes. acs.orgjove.com

Strategic Intermediate in Complex Molecule Construction

tert-Butyl carbamate, often utilized in the form of its derivatives or as a source for the tert-butoxycarbonyl (Boc) protecting group, serves as a versatile and strategic intermediate in the construction of complex organic molecules. Its stability under a range of conditions, coupled with the facile removal of the Boc group under mild acidic conditions, makes it an invaluable tool in multistep syntheses. The following sections detail its specific applications in the synthesis of diverse and important chemical scaffolds.

Synthesis of Tetrasubstituted Pyrroles

tert-Butyl carbamate is a key reagent in modern methods for synthesizing substituted pyrrole rings, which are core structures in numerous pharmaceuticals and natural products. sigmaaldrich.com One significant method is a one-pot, three-component synthesis that yields tetrasubstituted NH pyrroles. This reaction involves the combination of secondary propargylic alcohols, 1,3-dicarbonyl compounds, and tert-butyl carbamate. sigmaaldrich.com This approach is valued for its efficiency and ability to construct complex pyrrole structures from readily available starting materials.

Another important route to pyrrole derivatives involves the Clauson-Kaas reaction, which utilizes the condensation of a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran, with an amine source. bath.ac.uknih.govnih.gov In a valuable modification of this classic reaction, O-substituted carbamates, including tert-butyl carbamate, can be used in place of simple amines. bath.ac.ukorganic-chemistry.org This reaction, typically conducted by refluxing the carbamate and 2,5-dimethoxytetrahydrofuran in acetic acid, provides a direct, single-step synthesis of N-alkoxycarbonyl pyrroles, specifically N-Boc-pyrrole. bath.ac.uknih.gov

The resulting N-Boc-pyrrole is a versatile intermediate. The Boc group serves as a protecting group that modulates the reactivity of the pyrrole ring, preventing oxidative degradation and blocking N-deprotonation. bath.ac.uk This protection allows for selective functionalization at other positions of the ring. For instance, N-alkoxycarbonyl pyrroles exhibit distinct reactivity in acylation reactions compared to N-sulfonyl pyrroles, often leading to exclusive formation of 2-acylated products. bath.ac.ukacs.org

| Reaction Type | Reactants | Product | Significance |

| Three-Component Synthesis | Secondary Propargylic Alcohols, 1,3-Dicarbonyl Compounds, tert-Butyl Carbamate | Tetrasubstituted NH Pyrrole | Efficient one-pot construction of a complex pyrrole core. sigmaaldrich.com |

| Clauson-Kaas Type Synthesis | tert-Butyl Carbamate, 2,5-Dimethoxytetrahydrofuran | N-Boc-Pyrrole | Direct synthesis of a key protected pyrrole intermediate. bath.ac.uknih.gov |

Building Blocks for Modified Peptidomimetics and Amino Acid Derivatives (e.g., via Curtius Rearrangement)

The tert-butoxycarbonyl (Boc) group is fundamental in peptide chemistry and the synthesis of peptidomimetics, where it serves as one of the most common protecting groups for amines. The generation of Boc-protected amines, which are key building blocks for amino acid derivatives, is efficiently achieved through the Curtius rearrangement. organic-chemistry.orgacs.orgnih.gov

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be trapped by a nucleophile. wikipedia.org When this reaction is performed in the presence of tert-butanol, the isocyanate intermediate is trapped to form a stable tert-butyl carbamate, effectively installing the Boc protecting group. organic-chemistry.orgwikipedia.org This transformation is particularly powerful as it allows for the conversion of a carboxylic acid directly into a Boc-protected amine with the loss of one carbon atom. nih.gov

A significant advancement is the development of a mild and efficient one-pot Curtius rearrangement protocol. In this procedure, a carboxylic acid is treated with di-tert-butyl dicarbonate and sodium azide to generate the acyl azide intermediate in situ. This intermediate then undergoes rearrangement and is subsequently trapped, all in a single reaction vessel, to produce the desired tert-butyl carbamate in high yields. organic-chemistry.orgacs.orgresearchgate.net This method is noted for its compatibility with a wide range of functional groups and, crucially, proceeds with complete retention of stereochemistry at the migrating carbon center, making it ideal for the synthesis of chiral amino acid derivatives. organic-chemistry.org

These Boc-protected amino acids are essential for the solid-phase and solution-phase synthesis of peptides and modified peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability or activity. unibo.it

| Reaction | Starting Material | Key Reagents | Product | Key Features |

| One-Pot Curtius Rearrangement | Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium Azide, tert-Butanol | Boc-Protected Amine (tert-Butyl Carbamate) | Mild conditions, high yield, functional group tolerance, retention of stereochemistry. organic-chemistry.orgacs.org |

Preparation of Pharmaceutical Intermediates (e.g., Lacosamide precursors)

The use of tert-butyl carbamate derivatives is critical in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is the production of Lacosamide, an anticonvulsant drug used for the treatment of partial-onset seizures. innospk.comnih.gov The synthesis of Lacosamide relies heavily on a key intermediate, (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate. innospk.comshodhana.comsimsonpharma.com

The synthetic pathway to Lacosamide typically begins with D-serine, a naturally occurring amino acid. The amine group of D-serine is first protected with a Boc group, yielding Boc-D-serine. researchgate.net This Boc-protected intermediate then undergoes further transformations. In one patented method, N-Boc-D-serine is condensed with benzylamine to form (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester. google.com

This intermediate is subsequently methylated at the hydroxyl group. For example, a phase transfer catalyzed alkylation using dimethyl sulfate converts the hydroxyl group to a methoxy ether, yielding the crucial Lacosamide precursor, (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate. innospk.comgoogle.com

The Boc group plays an essential role in this synthesis by:

Protecting the amine during the coupling and methylation steps.

Allowing for straightforward deprotection under acidic conditions in a later step, followed by acetylation to yield the final Lacosamide product. google.com

The stability and reliability of this Boc-protected intermediate make it a cornerstone of the industrial production of Lacosamide. innospk.comgoogle.com

| Lacosamide Intermediate | CAS Number | Molecular Formula | Role in Synthesis |

| (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate | 880468-89-3 | C₁₆H₂₄N₂O₄ | Key Boc-protected precursor to (R)-2-amino-N-benzyl-3-methoxypropanamide. innospk.comshodhana.com |

| (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | N/A | C₁₅H₂₂N₂O₄ | Intermediate formed from the condensation of N-Boc-D-serine and benzylamine. google.com |

Applications in the Synthesis of N-Acylhydroxylamines

While tert-butyl carbamate itself is not a direct precursor, the closely related compound tert-butyl N-hydroxycarbamate (commonly known as N-Boc-hydroxylamine) is a vital reagent in the synthesis of N-acylhydroxylamines. mdpi.comresearchgate.netst-andrews.ac.uk N-acylhydroxylamines are an important class of compounds with applications in medicinal chemistry and as synthetic intermediates. researchgate.net

N-Boc-hydroxylamine serves as a convenient and protected form of hydroxylamine. It can be prepared through the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base like potassium carbonate. mdpi.com This reagent is used to introduce the N-OH moiety in a protected form.

It acts as a key reagent for the synthesis of various hydroxylamine derivatives, such as tert-butyl-N-(acyloxy)carbamates. chemicalbook.com The Boc group stabilizes the molecule and allows for controlled reactions. Subsequent acylation or other modifications, followed by the removal of the Boc group, provides access to a wide range of N-acylhydroxylamines. The use of N-Boc-hydroxylamine and its derivatives, such as N-Boc-O-tosyl hydroxylamine, facilitates the formation of amine derivatives and other nitrogen-containing compounds under mild conditions, making it a valuable tool for chemists developing novel drug candidates. chemimpex.com

| Reagent | CAS Number | Molecular Formula | Synthetic Application |

| tert-Butyl N-hydroxycarbamate (N-Boc-hydroxylamine) | 36016-38-3 | C₅H₁₁NO₃ | A protected hydroxylamine for the synthesis of N-acylhydroxylamines and other derivatives. mdpi.comchemicalbook.comthermofisher.com |

Computational and Theoretical Studies of Butyl Tert Butylcarbamate

Quantum Chemical Methodologies for Molecular Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of chemical and physical characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mpg.de It offers a balance between computational cost and accuracy, making it suitable for studying medium to large-sized organic compounds. DFT calculations are employed to optimize the molecular geometry of carbamates and to predict their electronic properties and reactivity. nih.gov For instance, the B3LYP functional is a common choice for such calculations. nih.govnih.gov

Studies on related carbamate (B1207046) structures utilize DFT to determine optimized geometries, which can then be compared with experimental data from X-ray crystallography to validate the theoretical model. nih.gov Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

Table 1: Representative DFT Functionals and Basis Sets in Carbamate Studies

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31+G(d,p) | Optimization of ion structures in solution. nih.gov |

For calculations demanding higher accuracy, particularly for reaction energies and barrier heights, high-level ab initio methods are employed. These methods improve upon the Hartree-Fock approximation by more explicitly including electron correlation. wikipedia.orgfiveable.me

Møller-Plesset perturbation theory (MP), especially at the second order (MP2), is a common post-Hartree-Fock method used to capture a significant portion of the electron correlation energy. fiveable.mechemeurope.com However, systematic studies have shown that it is not always a convergent theory at higher orders, and results can vary depending on the chemical system. wikipedia.orgchemeurope.com

Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" in computational chemistry for its ability to provide highly accurate energies for small to medium-sized molecules. nih.govnih.govosti.gov It is often used to benchmark the results of other, less computationally expensive methods. nih.gov In studies of protonated t-butylcarbamates, for example, CCSD(T) has been used to calculate benchmark single-point energies to ensure the accuracy of the energetic data. nih.gov

Table 2: Comparison of Calculated Ion Energetics for a Carbamate Structure

| Method | Relative Energy (kJ mol⁻¹) |

|---|---|

| B3-MP2/6-311++G(2d,p) | 0 (Reference) |

| CCSD(T)/6-311++G(3df,2p) (effective) | (Data benchmarked against) |

Data derived from studies on related t-butylcarbamate ions, illustrating the use of high-level methods to validate less computationally intensive ones. nih.gov

Prediction of Spectroscopic Signatures and Conformational Preferences

Theoretical methods are invaluable for predicting the various spatial arrangements (conformations) a flexible molecule like Butyl tert-butylcarbamate (B1260302) can adopt and their relative stabilities. Computational studies on the related butyl carbamate molecule have predicted the existence of multiple low-energy conformations differing in the orientation of the butyl chain and the amide group. uva.es

These studies often involve scanning the potential energy surface by systematically rotating dihedral angles. The resulting conformers are then optimized, and their relative energies are calculated to identify the most stable structures. For butyl carbamate, theoretical predictions indicated up to 13 low-energy conformations, although only three were observed experimentally in a supersonic expansion, suggesting that others likely interconvert during the experiment. uva.es The stability of certain conformers can sometimes be attributed to weak intramolecular interactions, such as a C-H···O=C hydrogen bond. uva.esresearchgate.net Such computational analyses are directly applicable to understanding the conformational preferences of Butyl tert-butylcarbamate.

Table 3: Predicted Dihedral Angles for Stable Conformers of Butyl Carbamate

| Conformer | Dihedral Angle (C-O-Cα-Cβ) | Relative Energy (kJ mol⁻¹) |

|---|---|---|

| Bcb I | ~180° | 0.00 (Most Stable) |

| Bcb IV | ~80° | (Higher Energy) |

Data from a combined spectroscopic and computational study on butyl carbamate, a structurally similar molecule. uva.es

Modeling Solvation Effects and Intermolecular Interactions

The behavior of this compound in a condensed phase is governed by its interactions with surrounding solvent molecules and with other solute molecules. Computational modeling provides a molecular-level view of these interactions.

Molecular dynamics (MD) simulations are a powerful technique for studying the dynamic behavior of molecules in solution. researchgate.netrsc.org In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water), and the classical equations of motion are solved for every atom in the system over a period of time.

This methodology allows for the investigation of how the solvent organizes around the solute molecule and how the solute's conformation changes over time in the solution phase. For example, MD simulations of tert-butyl alcohol in aqueous solution have been used to investigate hydration properties and the effect of solute concentration on the structure of the surrounding water molecules. rsc.org Similar simulations of this compound would reveal its hydration shell structure, conformational dynamics in solution, and potential for self-aggregation. Such simulations can also be used to understand how solvation affects the stability of different protonation sites on the carbamate group. nih.gov

Hydrogen bonding is a critical intermolecular interaction for carbamates, which contain both hydrogen bond donors (N-H group) and acceptors (C=O group). In the solid state, these interactions dictate the crystal packing arrangement. X-ray diffraction studies on closely related compounds like tert-butyl carbamate and tert-butyl N-hydroxycarbamate reveal distinct hydrogen bonding patterns. mdpi.comresearchgate.net For example, tert-butyl carbamate forms simple dimers through R²₂(8) graph set motifs. mdpi.com Other derivatives can form more complex ribbon or chain structures via C=O···H–N hydrogen bonds. mdpi.comresearchgate.netresearchgate.net

In solution, this compound can form hydrogen bonds with solvent molecules and potentially with itself. Computational studies, often in combination with experimental data, can analyze these interactions. For instance, calculations on protonated t-butylcarbamates show that intramolecular hydrogen bonding can stabilize certain ion structures and that the nature of these bonds is influenced by solvation. nih.gov

Table 4: Hydrogen Bonding Parameters in a Related Carbamate Crystal Structure

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N(1)–H(1)···O(1) | 0.88(1) | 2.17(1) | 2.976(1) | 152(1) |

Parameters are for tert-butyl N-hydroxycarbamate, demonstrating typical N-H···O hydrogen bond geometries in carbamate-related solids. researchgate.net

Analytical Methodologies for Research on Butyl Tert Butylcarbamate

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in the structural elucidation of Butyl tert-butylcarbamate (B1260302), providing detailed information on its molecular framework and the presence of specific functional groups. These methods are crucial for confirming the identity and purity of the compound, as well as for monitoring its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Monitoring Transformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Butyl tert-butylcarbamate and for tracking the progress of reactions in which it is involved. Both ¹H and ¹³C NMR provide unique insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The tert-butyl group gives rise to a singlet at approximately 1.48 ppm, integrating to nine protons. The protons of the butyl group appear as a triplet for the terminal methyl group around 0.91 ppm, a multiplet for the adjacent methylene (B1212753) group between 1.28-1.34 ppm, another multiplet for the next methylene group from 1.35-1.48 ppm, and a triplet for the methylene group attached to the nitrogen at about 3.10 ppm. A broad singlet, typically observed around 4.49 ppm, corresponds to the N-H proton of the carbamate (B1207046) group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbon of the carbamate functional group appears as a distinct signal around 156.00 ppm. The quaternary carbon of the tert-butyl group is observed near 79.00 ppm, while the methyl carbons of this group produce a signal at approximately 28.40 ppm. The carbons of the n-butyl group have characteristic shifts at roughly 40.40 ppm (-CH₂-N), 32.20 ppm (-CH₂-), 19.90 ppm (-CH₂-), and 13.70 ppm (-CH₃) rsc.org.

NMR is particularly powerful for monitoring chemical transformations, such as the deprotection of the tert-butoxycarbonyl (Boc) group. During such a reaction, the disappearance of the characteristic signals for the Boc group in both ¹H and ¹³C NMR spectra, and the appearance of new signals corresponding to the deprotected amine, can be quantitatively monitored over time to determine reaction kinetics and completion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by several distinct absorption bands.

The most prominent absorption is the C=O (carbonyl) stretch of the carbamate group, which typically appears as a strong band in the region of 1750–1680 cm⁻¹. The N-H stretch of the secondary amine in the carbamate is also a key feature, generally observed as a moderate absorption between 3500 and 3300 cm⁻¹. The C-H stretching vibrations of the alkyl groups (both butyl and tert-butyl) are evident in the 2950–2850 cm⁻¹ region. Additionally, the C-O stretching of the ester-like portion of the carbamate can be found in the 1300–1000 cm⁻¹ range.

X-ray Crystallography for Solid-State Structural Analysis

In a related compound, tert-butyl N-hydroxycarbamate, X-ray analysis revealed a planar N-hydroxycarbamate functionality. mdpi.com The molecules in the crystal lattice are organized into ribbons formed by parallel chains linked by C=O···H–N hydrogen bonds, which are further cross-linked by C=O···H–O hydrogen bonds. mdpi.comresearchgate.net Such hydrogen bonding patterns are also expected to play a significant role in the solid-state structure of this compound, influencing its physical properties such as melting point and solubility.

Mass Spectrometry for Mechanistic Elucidation and Impurity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its fragmentation pathways, which is crucial for mechanistic studies and impurity identification.

Under electron ionization (EI), the fragmentation of tert-butylcarbamates is well-characterized. The molecular ion may be observed, but it is often weak or absent. Common fragmentation pathways for t-Boc substituted compounds include the loss of isobutylene (B52900) (C₄H₈) and carbon dioxide (CO₂), resulting in a combined neutral loss of 100 Da. nih.gov The tert-butyl cation (C₄H₉⁺) is often a prominent peak in the mass spectrum.

In electrospray ionization (ESI), protonated molecules are typically observed. Collision-induced dissociation (CID) of these protonated species often leads to the loss of isobutylene followed by the loss of carbon dioxide. doaj.org These characteristic fragmentation patterns are invaluable for identifying this compound in complex mixtures and for structurally characterizing any related impurities. For instance, by analyzing the fragmentation of unexpected ions, one can deduce the structure of byproducts or degradation products in a sample.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of reactions involving this compound and for its purification.

Reverse-phase HPLC is a commonly employed method for the analysis of tert-butyl carbamate and its derivatives. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, the consumption of starting materials and the formation of products can be accurately quantified. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

For purification, preparative HPLC can be used to isolate this compound from unreacted starting materials, byproducts, and other impurities. The scalability of HPLC methods allows for the purification of the compound on both small and large scales. Flash chromatography on silica (B1680970) gel is another widely used technique for the purification of carbamates, often employing a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Carbamate (B1207046) Formation and Transformation

The development of new catalytic systems is a cornerstone of modern organic chemistry, aiming to provide milder, more efficient, and selective pathways for chemical transformations. For carbamates like Butyl tert-butylcarbamate (B1260302), research is actively pursuing novel catalysts that can streamline their synthesis and expand their utility in subsequent reactions.

Transition metal catalysis, in particular, has been a fertile ground for innovation. Palladium-catalyzed cross-coupling reactions, for instance, have been investigated for the synthesis of N-Boc-protected anilines using tert-butyl carbamate at room temperature. acs.org Future work is expected to focus on replacing expensive precious metal catalysts like palladium with more abundant and cost-effective metals such as copper, zinc, or iron. semanticscholar.orgnih.gov These efforts are geared towards developing more sustainable and economical synthetic routes.

Another promising avenue is the use of organocatalysts. Chiral bifunctional organocatalysts have been successfully employed in the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide. nih.gov This approach highlights the potential for creating complex, stereodefined molecules using metal-free systems. Research in this area will likely explore a wider range of organocatalysts to improve reaction scope, efficiency, and stereoselectivity for various carbamate formations.

Recent research has also highlighted the efficacy of various catalytic systems in promoting carbamate synthesis, often focusing on the fixation of carbon dioxide. The table below summarizes key findings in this area.

| Catalyst System | Reactants | Key Findings |

| Palladium(II) acetate (B1210297) / Xantphos | Aryl halides, tert-butyl carbamate | Effective for N-arylation of tert-butyl carbamate, forming N-Boc anilines. |

| Copper(I) iodide / L-proline | Vinyl halides, tert-butyl carbamate | Enables the vinylation of tert-butyl carbamate under relatively mild conditions. |

| Zinc nanocomposites | Amines, CO2, Alkyl halides | Modified graphene oxide-based zinc composites show efficiency for carbamate formation through CO2 fixation. acs.org |

| Bifunctional Brønsted acid/base catalyst | Unsaturated amines, CO2 | Facilitates tandem CO2-capture and enantioselective cyclization to form cyclic carbamates. nih.gov |

The ongoing exploration of these and other novel catalytic systems will undoubtedly lead to more powerful and versatile methods for the synthesis and transformation of Butyl tert-butylcarbamate and its analogues.

Advanced Computational Modeling for Rational Design of this compound Reactions

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. By modeling reaction pathways and transition states, researchers can gain deep insights into reaction mechanisms, which in turn enables the rational design of new reactions and catalysts.

For carbamate chemistry, computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of their formation and reactions. acs.orgmdpi.com For example, DFT calculations have been used to investigate the Rh(II)-catalyzed reactions of carbamates, revealing the factors that control chemoselectivity. acs.org Such studies can predict how changes in the structure of the carbamate or the catalyst will affect the outcome of a reaction, thereby guiding experimental work.

Computational approaches are also crucial for understanding the thermodynamics and kinetics of carbamate formation, such as the reaction between CO2 and amines. researchgate.netepa.gov These models can help in designing more efficient carbon capture technologies and in optimizing conditions for carbamate synthesis. rsc.org For instance, modeling has been used to assess whether the reaction proceeds through a zwitterionic intermediate or a single-step mechanism, which has significant implications for process design. researchgate.net

Key areas where computational modeling is expected to make a significant impact on this compound chemistry are summarized below.

| Computational Method | Application Area | Potential Impact |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles | Provides detailed understanding of reaction pathways, enabling catalyst optimization and prediction of selectivity. acs.orgmdpi.com |

| Ab Initio Calculations | Elucidation of carbamate formation from CO2 | Informs the design of efficient CO2 capture and utilization processes by clarifying reaction mechanisms. researchgate.netepa.gov |

| Molecular Dynamics (MD) Simulations | Modeling solvent effects and conformational dynamics | Helps in selecting optimal reaction media and understanding the role of substrate conformation in reactivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed carbamate reactions | Aids in the design of biocatalytic systems for the synthesis and modification of carbamates. |

As computational power increases and theoretical models become more sophisticated, the rational, in silico design of reactions involving this compound will become increasingly prevalent, accelerating the pace of discovery and innovation.

Integration of this compound Chemistry into Flow Synthesis and Automated Platforms

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. springernature.comnih.gov The integration of carbamate chemistry into these platforms is an active area of research with significant potential.

Continuous flow processes have been developed for the synthesis of various carbamates, often demonstrating significant reductions in reaction time and improved yields compared to batch methods. acs.orgnih.gov For example, a continuous flow process coupling a Curtius rearrangement with biocatalysis has been successfully used to produce valuable carbamate products. nih.gov Such "telescoped" processes, where multiple reaction steps are performed sequentially in a continuous stream, are a key advantage of flow chemistry. nih.gov

The development of automated flow platforms allows for rapid reaction optimization. whiterose.ac.uk By integrating online analytics, such as mass spectrometry or NMR spectroscopy, these systems can monitor reaction progress in real-time and use algorithms to adjust reaction parameters (e.g., temperature, residence time, stoichiometry) to find the optimal conditions. whiterose.ac.ukrsc.org This approach can dramatically accelerate the development of new synthetic methods for compounds like this compound.

The table below highlights some examples of how flow chemistry has been applied to carbamate synthesis.

| Reaction Type | Flow System Configuration | Advantages Demonstrated |

| Carbamate synthesis from CO2 and amines | Packed-bed reactor with a continuous CO2 feed | Reduced reaction time and straightforward gas handling, avoiding the need for high-pressure batch reactors. acs.org |

| Curtius rearrangement / Biocatalysis | Coupled reactor coils with an immobilized enzyme column | Telescoped synthesis, high purity and yield of carbamate products. nih.gov |

| Chemo-enzymatic synthesis of phenolic carbamates | Two-step flow protocol using an immobilized lipase | Scalable and sustainable synthesis of lipophilic carbamate derivatives. unimi.it |

| Synthesis of pharmaceutical intermediates | Multi-step automated flow system | Increased safety, reduced waste, and shorter synthesis time for complex molecules incorporating a carbamate moiety. acs.org |

Future research will likely focus on expanding the library of carbamate-forming reactions amenable to flow conditions and integrating these processes into fully automated platforms for the on-demand synthesis of fine chemicals and pharmaceutical ingredients.

Development of Orthogonal Protecting Group Strategies in Complex Chemical Synthesis

In the synthesis of complex molecules, such as peptides or natural products, the use of protecting groups is essential to mask reactive functional groups. chem-station.com An ideal set of protecting groups is "orthogonal," meaning that each group can be removed under specific conditions without affecting the others. thieme-connect.denih.gov Carbamates, particularly the tert-butoxycarbonyl (Boc) group, which is structurally related to this compound, are central to many orthogonal protection strategies. masterorganicchemistry.comiris-biotech.de

The development of new carbamate-based protecting groups with unique cleavage conditions is an ongoing goal in synthetic chemistry. The aim is to expand the toolbox of orthogonal groups, allowing for the synthesis of increasingly complex and multifunctional molecules. For example, while the Boc group is acid-labile and the carboxybenzyl (Cbz) group is removed by hydrogenolysis, new carbamates that are cleavable under different conditions (e.g., by fluoride (B91410) ions, specific enzymes, or light) would provide greater flexibility in synthetic planning. masterorganicchemistry.comchemistryviews.org

Research is also focused on refining the conditions for the removal of existing carbamate protecting groups to improve their compatibility with sensitive substrates. For example, new nucleophilic deprotection methods for Cbz and allyloxycarbonyl (Alloc) groups have been developed that are superior to traditional methods for substrates bearing sensitive functionalities. chemistryviews.orgresearchgate.net

The table below outlines some common carbamate protecting groups and their role in orthogonal synthesis strategies.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonality Example |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid) | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups. masterorganicchemistry.comiris-biotech.de |

| Carboxybenzyl | Cbz | Catalytic Hydrogenolysis (H2, Pd/C) | Orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups. masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Orthogonal to Boc (acid-labile) and t-butyl ester (acid-labile) groups. iris-biotech.deresearchgate.net |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst and a scavenger | Orthogonal to Boc, Fmoc, and Cbz groups, allowing for selective deprotection in the presence of these common groups. thieme-connect.deresearchgate.net |

The continued development of novel carbamate protecting groups and cleavage protocols will be crucial for advancing the synthesis of complex molecules, enabling more efficient and elegant solutions to synthetic challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing butyl tert-butylcarbamate with high purity?

- Methodological Answer : The synthesis of this compound typically involves carbamate formation via reaction between tert-butyl isocyanate and butanol derivatives. Key parameters include temperature control (0–5°C for exothermic reactions), stoichiometric ratios (1:1.2 amine to isocyanate), and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) is critical for achieving >95% purity .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

- Methodological Answer : Stability studies should employ HPLC or LC-MS to monitor degradation products. Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Sampling intervals (0, 24, 48, 72 hrs) paired with kinetic modeling (first-order degradation kinetics) can quantify half-life. Note: Strong acids/alkalis accelerate decomposition via carbamate hydrolysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and monitor for respiratory distress. Store in amber vials at 2–8°C to prevent thermal degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up of this compound synthesis?

- Methodological Answer : Contradictions often arise from heat transfer inefficiencies or solvent polarity shifts. Use Design of Experiments (DoE) to isolate variables:

- Factors : Stirring rate, solvent volume, temperature gradients.

- Response Surface Analysis : Optimize for maximum yield.

Validate reproducibility using triplicate runs and statistical tools (e.g., ANOVA with p < 0.05). Cross-reference with kinetic studies to identify rate-limiting steps .

Q. What strategies mitigate side reactions (e.g., oligomerization) during carbamate formation?

- Methodological Answer : Introduce scavengers (e.g., molecular sieves) to absorb byproducts like water. Use low-temperature (-10°C) conditions to suppress nucleophilic side reactions. Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., isocyanate peaks at 2270 cm⁻¹). Adjust reagent addition rates (dropwise vs. bulk) to minimize local excess .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for key steps (e.g., nucleophilic attack on the carbamate carbonyl). Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Validate predictions with experimental kinetic isotope effects (KIEs) or Hammett plots .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer : Combine GC-MS (for volatile impurities) and UPLC-QTOF-MS (for non-volatile residues). Calibrate using certified reference standards. For quantification, apply external calibration curves with R² > 0.98. Report limits of detection (LOD) and quantification (LOQ) per ICH guidelines .

Data Interpretation and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Maintain a lab notebook with:

- Detailed logs : Reaction times, temperatures, and deviations.

- Raw data : TLC/Rf values, NMR shifts (δ ppm), and mass spectra.

- Batch-specific notes : Solvent lot numbers, equipment calibration dates.

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical methods validate the significance of stability study results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.